2-Methyl-d3-propane-3,3,3-d3-thioamide
Description
Contextualization of Thioamide Functional Group Chemistry in Organic Synthesis and Isosterism
The thioamide functional group, characterized by the general structure R¹−C(=S)−NR²R³, is a versatile and important moiety in organic chemistry. researchgate.net Thioamides are structurally analogous to amides, with the key difference being the replacement of the carbonyl oxygen with a sulfur atom. This substitution imparts distinct physicochemical properties that make thioamides valuable in various chemical contexts. scbt.comumsl.edu
In organic synthesis, thioamides serve as crucial intermediates for the creation of a wide array of compounds, particularly sulfur-containing heterocycles. umsl.edunih.gov They are more reactive toward both nucleophiles and electrophiles than their amide counterparts, a property attributed to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) compared to the carbon-oxygen double bond in amides (approximately 170 kcal/mol). scbt.com Common synthetic routes to thioamides include the treatment of amides with thionating agents like phosphorus pentasulfide or Lawesson's reagent, and the reaction of nitriles with hydrogen sulfide. researchgate.netprinceton.edunih.gov
A significant role of the thioamide group lies in its application as a bioisostere for the amide bond in medicinal chemistry and drug design. umsl.edugithub.ionih.gov Bioisosterism is a strategy used to modify lead compounds to enhance pharmacological activity, improve pharmacokinetic profiles, or reduce toxicity by replacing a functional group with another that has similar physical and chemical properties. nih.govwikipedia.orglibretexts.orggoogle.com The thioamide group mimics the amide group in size and conformation but alters properties such as hydrogen bonding, polarity, and metabolic stability. umsl.edu Thioamide N-H groups are more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. scbt.comumsl.edursc.org These subtle yet significant differences can lead to improved target affinity, enhanced proteolytic stability, and better cell permeability in peptide-based drugs. umsl.edursc.org
| Property | Amide (R-C(=O)NHR') | Thioamide (R-C(=S)NHR') | Reference |
|---|---|---|---|
| C=X Bond Length | ~1.23 Å | ~1.71 Å | scbt.com |
| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol) | scbt.com |
| H-Bonding (Acceptor) | Stronger (Oxygen) | Weaker (Sulfur) | umsl.edursc.org |
| H-Bonding (Donor) | Weaker (N-H) | Stronger (N-H) | umsl.edursc.org |
| Reactivity | Less reactive | More reactive | scbt.com |
Fundamental Principles and Applications of Deuterium (B1214612) Isotope Labeling in Modern Chemical Research
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to trace its path through a chemical reaction or a biological pathway. nih.govnih.govresearchgate.net Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly valuable in this regard. nih.gov While chemically similar to protium (B1232500) (¹H), its doubled mass leads to significant and measurable physical differences.
The core principle underlying many applications of deuterium labeling is the Kinetic Isotope Effect (KIE) . The KIE is the change observed in the rate of a chemical reaction when a C-H bond is replaced with a C-D bond. Because deuterium is heavier, the C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, making reactions where this bond cleavage is the rate-determining step significantly slower. This primary deuterium KIE (kH/kD) can result in reaction rates that are 6 to 10 times slower for the deuterated compound. The magnitude of the KIE provides profound insight into reaction mechanisms and the nature of transition states. nih.gov
The applications of deuterium labeling are extensive and cut across multiple scientific disciplines:
Mechanistic Elucidation: KIE studies are a fundamental tool for physical organic chemists to determine whether a C-H bond is broken in the rate-limiting step of a reaction, helping to distinguish between proposed mechanistic pathways. nih.gov
Drug Metabolism and Pharmacokinetics (DMPK): In drug discovery, replacing metabolically labile C-H bonds with C-D bonds can slow down metabolism by enzymes like cytochrome P450. researchgate.net This can lead to improved pharmacokinetic profiles, such as a longer drug half-life, increased systemic exposure, and potentially a reduction in toxic metabolites. nih.gov Several deuterated drugs have been approved for clinical use, validating this strategy.
Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (MS) analysis. github.io Since they co-elute with the non-deuterated analyte but are easily distinguished by their higher mass, they allow for precise quantification in complex biological matrices.
Spectroscopic Probes: Deuterium substitution can be detected by techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, allowing researchers to track the fate of specific atoms in a reaction or determine protein structure and dynamics through hydrogen-deuterium exchange (HDX) experiments. github.ionih.govresearchgate.net
Academic Significance and Research Avenues for 2-Methyl-d3-propane-3,3,3-d3-thioamide as a Mechanistic Probe
The compound this compound, with the chemical formula C₄H₃D₆NS and CAS number 1020719-63-4, is a deuterated analogue of thioisobutyramide. While specific published studies focusing on this molecule are not prominent, its structure and isotopic labeling pattern point to significant academic value and clear research applications, primarily as a mechanistic probe and a specialized synthetic intermediate.
The key academic significance of this compound lies in its potential for use in Kinetic Isotope Effect (KIE) studies . The deuteration of the six hydrogens on the two methyl groups of the isopropyl moiety makes it an ideal substrate to investigate reactions involving the activation of these C-H bonds. By comparing the reaction rate of this deuterated compound with its non-deuterated counterpart (thioisobutyramide), researchers can definitively determine if the cleavage of a C-H bond at the methyl position is involved in the rate-determining step of a given transformation. This is crucial for understanding mechanisms in areas such as:
Enzymatic Reactions: Studying enzymes that metabolize or otherwise act on branched-chain substrates.
C-H Activation/Functionalization: Investigating novel synthetic methods that aim to selectively functionalize typically inert C(sp³)-H bonds.
Furthermore, its designation as a "useful deuterated synthetic intermediate" highlights another major research avenue. This compound can serve as a deuterated building block for the synthesis of more complex molecules. For example, it could be used to construct larger deuterated drug candidates or bioactive molecules where the labeled isopropyl group is a key structural feature. This allows for the targeted introduction of deuterium at a specific site, which is essential for detailed metabolism studies or for creating internal standards for quantitative bioanalysis.
Finally, in the field of analytical chemistry, this compound is perfectly suited for use as an internal standard for the quantification of thioisobutyramide or structurally related compounds via isotope dilution mass spectrometry. Its mass difference of six daltons from the parent compound provides a clear and distinct signal, ensuring accurate measurement in complex mixtures.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1020719-63-4 | |
| Molecular Formula | C₄H₃D₆NS | |
| Molecular Weight | 109.22 | |
| Synonym | Deuterated Thioisobutyramide | |
| Primary Application | Deuterated synthetic intermediate |
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=S)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662117 | |
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-63-4 | |
| Record name | 2-(Methyl-d3)propanethioamide-3,3,3-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Site Specifically Deuterated Thioamides
General Approaches to Thioamide Synthesis and Functionalization
Thioamides, characterized by the R-C(=S)-N(R')R'' functional group, are sulfur analogs of amides. wikipedia.org Their unique chemical properties, including increased nucleophilicity and different hydrogen bonding capabilities compared to amides, have made them valuable in medicinal chemistry and as synthetic intermediates. chemrxiv.orgnih.gov
Evolution of Thioamidation Reactions
The synthesis of thioamides has evolved significantly from its early beginnings. Classically, thioamides were prepared by the thionation of amides using harsh reagents like phosphorus pentasulfide (P₂S₅) or the more soluble Lawesson's reagent. wikipedia.orgmdpi.com These methods, while effective, often require high temperatures and can suffer from limited functional group tolerance. mdpi.com
Another foundational method is the Willgerodt-Kindler reaction, which typically converts an aryl alkyl ketone into a thioamide using elemental sulfur and an amine. wikipedia.orgchemrxiv.org The scope of this reaction has been broadened to include a variety of starting materials such as aldehydes, alkenes, and carboxylic acids. chemrxiv.org
Modern advancements have introduced milder and more versatile methods. These include three-component reactions involving alkynes, elemental sulfur, and amines, which provide an atom-economical route to thioamides. organic-chemistry.org Other strategies involve the reaction of nitriles with hydrogen sulfide, the use of thioacylating reagents, and the transformation of amides via imidoyl chlorides. wikipedia.orgmdpi.com The development of protocols using elemental sulfur with various activating agents or catalysts has become a common theme, aiming to avoid harsh conditions and improve substrate scope. organic-chemistry.orgresearchgate.netresearchgate.net For instance, methods have been developed for the direct thioamidation of amines using nitroalkanes and elemental sulfur. researchgate.net
| Era | Reagent/Reaction | Description | Reference |
|---|---|---|---|
| Classic | Phosphorus Pentasulfide (P₂S₅) / Lawesson's Reagent | Thionation of a corresponding amide, often requiring harsh conditions. | wikipedia.orgmdpi.com |
| Classic | Willgerodt-Kindler Reaction | Synthesis from aryl-alkyl ketones using elemental sulfur and an amine. | wikipedia.orgchemrxiv.org |
| Modern | Nitriles + Hydrogen Sulfide | Acid or base-catalyzed reaction to afford thioamides. | wikipedia.org |
| Modern | Multi-component Reactions | Atom-economical methods, such as combining alkynes, elemental sulfur, and amines. | organic-chemistry.org |
| Modern | gem-Difluoroalkenes + Sulfide + Amines | An activator-free method for site-specific incorporation of thioamides into complex molecules like peptides. | organic-chemistry.org |
Chemoselective Thioamide Coupling Strategies
Chemoselectivity is crucial when synthesizing complex molecules containing multiple functional groups. Modern thioamide synthesis has seen the development of highly selective coupling strategies. For example, copper-catalyzed cross-coupling reactions of thioamides with α-diazocarbonyl compounds have been established to produce enaminones, demonstrating the catalytic extrusion of sulfur. cbs.dk This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary thioamides. cbs.dk
Another approach involves the reaction of thioamides with specifically designed iodonium (B1229267) ylides. nih.gov Depending on the structure of the ylide, these reactions can be directed to selectively form either enaminones or thiazoles under mild conditions, even in protic solvents. nih.gov Such methods are valuable for their compatibility with complex substrates like peptides. nih.gov The development of native chemical ligation techniques compatible with thioamide-containing peptides has further expanded the ability to incorporate thioamides site-specifically into large proteins. researchgate.net This involves coupling a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine, a powerful strategy for protein semi-synthesis. researchgate.net
Precision Deuteration Strategies for Organic Molecules
The introduction of deuterium (B1214612) at specific molecular sites is of great interest for mechanistic studies, metabolic profiling, and enhancing the pharmacokinetic properties of drugs (the "deuterium effect"). youtube.com Achieving site-selectivity is a primary challenge in deuteration chemistry. For a molecule like 2-Methyl-d3-propane-3,3,3-d3-thioamide, this requires methods that can precisely label the methyl and isopropyl groups.
Hydrogen-Deuterium Exchange (H/D Exchange) Methods
Hydrogen-deuterium (H/D) exchange is a fundamental process where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as heavy water (D₂O) or deuterated solvents. wikipedia.org The exchange can occur with "labile" protons (e.g., on -OH, -NH₂, -SH groups) without a catalyst. wikipedia.org However, exchanging non-labile C-H bonds requires catalysis.
This exchange can be promoted by acids or bases. wikipedia.orgacs.org The rate of exchange is highly dependent on factors like pH and temperature. nih.govacs.org For instance, the minimum exchange rate for backbone amide hydrogens in proteins occurs around pH 2.6. wikipedia.org Base-catalyzed H/D exchange using a superbasic system can facilitate the deuteration of various organic molecules. acs.org While powerful, a major challenge with H/D exchange is controlling the selectivity, as multiple sites in a molecule may have similar acidities, leading to a mixture of deuterated products. acs.orgyoutube.com
Synthesis Utilizing Deuterium-Labeled Precursors
A highly effective strategy for achieving precise deuteration is to build the target molecule from smaller, pre-deuterated building blocks. nih.gov This de novo synthesis approach offers unambiguous control over the location of the deuterium atoms.
For example, deuterated polylactic acid has been synthesized from deuterated lactic acid precursors. europa.eu Similarly, deuterium-labeled glucose can be used in biological studies to measure cell proliferation by tracking its incorporation into DNA. nih.gov In the context of this compound, a plausible synthetic route would involve starting with a deuterated analog of isobutyric acid or isobutyronitrile, where the methyl groups are already perdeuterated. This precursor could then be converted to the corresponding thioamide. This method circumvents the selectivity issues inherent in H/D exchange on the final molecule. nih.gov
Transition-Metal-Catalyzed Deuteration for Site Selectivity
Transition-metal catalysis has emerged as a powerful tool for the selective deuteration of C-H bonds that are typically unreactive. researchgate.net These methods often offer high levels of site-selectivity that are difficult to achieve otherwise.
Iridium-based catalysts, such as Crabtree's catalyst, are widely used for H/D exchange, often directed by a coordinating functional group on the substrate to label specific ortho positions. youtube.comnih.gov By choosing the appropriate N-protecting group on heterocycles like indoles, deuteration can be directed to specific sites. acs.org
Other metals have also been employed. Silver-catalyzed reactions have been shown to selectively deuterate C-H bonds in five-membered aromatic heterocycles using CH₃OD as the deuterium source. nih.gov Copper-catalyzed transfer hydrodeuteration of aryl alkynes provides a highly regio- and chemoselective method to access aryl alkanes that are precisely deuterated at the benzylic position. nih.govnih.gov The selectivity in these catalytic systems is often governed by the formation of stable metallacyclic intermediates or by the specific coordination of the substrate to the metal center, which can be modulated by the choice of metal and ligands. acs.orgnih.gov
| Strategy | Description | Common Catalysts/Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| H/D Exchange | Direct replacement of H with D from a deuterated source. | D₂O, Deuterated solvents, Acids, Bases | Operationally simple for labile protons. | wikipedia.org |
| Deuterium-Labeled Precursors | Building the molecule from pre-labeled starting materials. | Deuterated acids, aldehydes, etc. | Unambiguous control over deuterium placement. | europa.eunih.gov |
| Transition-Metal Catalysis | Catalytic activation of C-H bonds for selective H/D exchange. | Iridium, Rhodium, Palladium, Copper, Silver complexes | High site-selectivity for non-labile C-H bonds. | nih.govresearchgate.netnih.gov |
Biocatalytic and Photoredox-Mediated Deuteration Approaches
The introduction of deuterium into organic molecules with high precision is a significant challenge in synthetic chemistry. rsc.org Modern techniques, including biocatalytic and photoredox-mediated methods, have emerged as powerful tools for achieving site-selective deuteration under mild conditions. nih.govnih.gov
Biocatalytic Deuteration: This approach leverages the inherent selectivity of enzymes to catalyze isotopic labeling. nih.gov Enzymes such as oxidoreductases, when used with a deuterium source like deuterium oxide (D₂O), can facilitate asymmetric deuteration of various organic molecules. nih.gov For instance, nicotinamide (B372718) cofactor-dependent enzymes can be utilized for asymmetric deuteration by generating and recycling a deuterated cofactor, [4-²H]-NADH, using hydrogen gas (H₂) and D₂O. nih.gov This method has been successfully applied to the deuteration of C=O, C=N, and C=C bonds with excellent stereoselectivity and isotopic purity. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes also offer a route for stereoselective deuterium incorporation at the α-position of amino acids, using D₂O as the deuterium source. nih.gov While direct biocatalytic thionation is less common, enzymes could be used to create a deuterated carboxylic acid or amine precursor, which is then chemically converted to the corresponding thioamide.
Photoredox-Mediated Deuteration: Visible light photoredox catalysis provides an alternative pathway for selective deuteration. nih.gov This method often involves a hydrogen atom transfer (HAT) process. nih.gov For example, α-amino C(sp³)–H bonds in alkyl amines can be selectively deuterated by generating an amine radical cation through single-electron oxidation, followed by deprotonation to form a carbon-centered radical. nih.gov This radical can then be trapped by a deuterium donor. Thiols are often suitable HAT catalysts for this transformation, operating in equilibrium with D₂O to install the deuterium atom. nih.gov This technique has been used to label complex pharmaceutical compounds in a single step using D₂O as an inexpensive deuterium source. nih.gov For thioamides, photoredox catalysis could potentially be applied to a precursor molecule or, in some cases, directly to the thioamide, depending on the substrate's electronic properties and the reaction design. rsc.org
Synthetic Pathways to this compound
The specific compound this compound (CAS 1020719-63-4), also known as Isobutyramide-d6, has the molecular formula C₄H₃D₆NS. abichem.comusbio.net Its synthesis requires the specific placement of six deuterium atoms on the two methyl groups of an isobutyl skeleton.
A plausible synthetic route would involve the preparation of a deuterated precursor, such as d6-isobutyryl chloride or d7-isobutyronitrile, followed by conversion to the thioamide. The thionation step itself can be achieved using various reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), which are commonly used to convert amides or nitriles to thioamides. nih.govorganic-chemistry.org
Design Considerations for Deuteration at Methyl and Isopropyl Positions
The target molecule requires deuteration of the two geminal methyl groups attached to the α-carbon of the thioamide. The key design consideration is the selection of a starting material that is either commercially available in a deuterated form or can be easily and selectively deuterated.
Starting Material Selection: A common strategy is to start with a deuterated building block. For example, acetone-d6 (B32918) can be used as a precursor. It can undergo reactions like the haloform reaction or cyanation followed by hydrolysis to build the isobutyryl backbone. Another approach is to use a deuterated alkyl halide, such as 2-bromopropane-d7, and introduce the carboxamide functionality via a Grignard reaction with CO₂ followed by amidation.
Deuteration Strategy: If starting with a non-deuterated precursor like isobutyric acid, a hydrogen isotope exchange (HIE) reaction would be necessary. rsc.org Base- or acid-catalyzed exchange reactions can be employed to replace the enolizable α-proton, but achieving high deuteration at the less acidic methyl positions is more challenging and may require more forcing conditions or specific catalysts. scielo.org.mx Complete deuteration of all methyl groups, as seen in d9-caffeine, has been shown to be effective in significantly altering metabolic pathways. nih.gov
Challenges in Achieving High Deuterium Incorporation and Regioselectivity at Multiple Sites
Synthesizing molecules with multiple deuteration sites presents significant challenges, primarily related to achieving high isotopic purity and controlling the exact location of the deuterium atoms (regioselectivity). musechem.comnih.gov
Isotopic Scrambling: A major challenge is preventing isotopic scrambling, where deuterium atoms migrate to unintended positions or exchange back with protium (B1232500) from solvents or reagents. This is particularly relevant in reactions involving acidic or basic conditions where enolizable protons can be exchanged. nih.gov For the synthesis of this compound, it is crucial to avoid conditions that would promote H/D exchange at the α-carbon position after the deuterated methyl groups are in place.
Regioselectivity: Ensuring that deuteration occurs exclusively at the target methyl groups and not at the α-carbon requires careful selection of the synthetic method. nih.gov Using pre-deuterated building blocks is often the most reliable way to ensure regioselectivity. Direct C-H activation methods must be highly specific to the desired methyl C-H bonds over the α-C-H bond.
The table below summarizes the key challenges in the multi-site deuteration of the target compound.
| Challenge | Description | Mitigation Strategy |
| High Isotopic Purity | Achieving >98% deuterium incorporation at six specific positions. | Use of highly enriched D₂O or other deuterium sources; optimization of reaction conditions (time, temp); purification techniques that separate isotopologues. |
| Regioselectivity | Confining deuteration to the two methyl groups of the isopropyl moiety. | Use of pre-deuterated starting materials (e.g., acetone-d6); employ site-selective catalytic methods. |
| Isotopic Scrambling | Unwanted H/D exchange at non-target sites (e.g., α-carbon) or loss of deuterium. | Use of aprotic, non-protic deuterated solvents; control of pH; selection of reaction conditions to minimize exchange. |
| Kinetic Isotope Effect | Slower reaction rates for C-D bond cleavage compared to C-H bonds can affect subsequent reaction steps. musechem.com | Adjustment of reaction conditions (e.g., higher temperature, longer reaction time) to overcome the kinetic barrier. |
Optimization of Reaction Conditions for Isotopic Purity
To ensure the final product has the desired high isotopic purity, every step of the synthesis must be carefully optimized.
Control of Reagents and Solvents: All reagents and solvents used in the deuteration step and subsequent steps should be anhydrous and, if necessary, deuterated themselves to prevent H/D back-exchange. For example, using deuterated methanol (B129727) (CD₃OD) or deuterated water (D₂O) for quenching or workup can help maintain isotopic integrity. nih.gov
Reaction Monitoring: The progress of the deuteration reaction and the isotopic enrichment at each step should be monitored. Techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. nih.govrsc.org HRMS can distinguish between different H/D isotopologues and provide a quantitative measure of isotopic purity. nih.gov ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR can confirm the location of the deuterium labels.
Purification: The final purification of the thioamide is critical. Chromatography techniques must be chosen carefully to avoid on-column H/D exchange. It is also important to ensure that the final product is stored under anhydrous conditions to maintain its isotopic purity over time. usbio.net
The table below outlines typical optimization parameters for achieving high isotopic purity.
| Parameter | Optimization Goal | Analytical Technique |
| Reaction Time | Drive the reaction to completion for maximum deuterium incorporation without side reactions. | LC-MS, GC-MS, NMR |
| Temperature | Provide sufficient energy for C-H bond activation while minimizing thermal decomposition or scrambling. | LC-MS, NMR |
| Catalyst Loading | Use the optimal amount of catalyst to ensure efficient reaction without promoting side reactions. | Reaction profiling with LC-MS |
| Deuterium Source | Use a source with high isotopic enrichment (>99.8% D). | Supplier Certificate of Analysis |
| Solvent/Workup | Minimize exposure to protic sources to prevent back-exchange. | HRMS, NMR |
By carefully considering these factors, it is possible to develop a robust synthetic route to this compound with high yields and excellent isotopic purity, making it suitable for its intended applications in research.
Deuterium Kinetic Isotope Effects in Reaction Mechanism Elucidation of Thioamide Transformations
Theoretical Foundations of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a direct result of isotopic substitution on the vibrational energy levels of a molecule and the subsequent changes in the activation energy for a reaction. numberanalytics.com This phenomenon is a quantum effect. wikipedia.org
Zero-Point Energy Differences and Vibrational Frequencies
The bonds within a molecule are in a constant state of vibration. Quantum mechanics dictates that even at absolute zero, a molecule retains a minimum level of vibrational energy, referred to as the zero-point energy (ZPE). wikipedia.orgyoutube.com The ZPE is determined by the vibrational frequency of a bond, which is in turn affected by the masses of the atoms constituting the bond. princeton.edu A bond to a heavier isotope, like a carbon-deuterium (C-D) bond, vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. unam.mxwikipedia.org This results in the C-D bond having a lower ZPE. unam.mxwikipedia.org
For a reaction to proceed, it must overcome an activation energy barrier. If a C-H bond is broken during the rate-determining step, it requires more energy to reach the transition state than for the cleavage of a C-D bond. wikipedia.org This is because the difference in ZPE between the ground state and the transition state is greater for the C-H bond. This disparity in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" primary KIE where the ratio of the rate constants (kH/kD) is greater than 1.
This table provides typical approximate values for illustrative purposes.
Primary vs. Secondary Isotope Effects in Organic Reactions
Kinetic isotope effects are classified as either primary or secondary, based on whether the bond to the isotope is broken in the rate-determining step. numberanalytics.comdifferencebetween.com
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. differencebetween.com For deuterium (B1214612) substitution, PKIEs (kH/kD) at room temperature typically range from 2 to 8. princeton.edu The magnitude of the PKIE can offer clues about the transition state's nature. numberanalytics.com A highly symmetric transition state often shows a maximal KIE.
Secondary Kinetic Isotope Effects (SKIEs) happen when the bond to the isotopically substituted atom is not broken during the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs, with kH/kD values usually between 0.7 and 1.5. dalalinstitute.com SKIEs are further divided based on the isotope's position relative to the reaction center:
α-Secondary KIEs: The isotope is bonded to the carbon atom that changes its hybridization. A change from sp3 to sp2 hybridization in the rate-determining step typically results in a normal SKIE (kH/kD > 1). In contrast, a change from sp2 to sp3 hybridization usually leads to an inverse SKIE (kH/kD < 1). princeton.edu
β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center. These effects are often linked to hyperconjugation and steric factors in the transition state. princeton.edu
Quantum Tunneling Contributions
In certain reactions, especially those involving the transfer of a proton or hydrogen atom, the observed KIE can be exceptionally large, sometimes surpassing the semi-classical limit of approximately 7-8 at room temperature. freixagroup.comnih.gov This is often explained by quantum tunneling. freixagroup.com Due to its wave-like properties, a particle can pass through an energy barrier instead of going over it. Since deuterium is heavier than protium (B1232500), it has a lower probability of tunneling, which results in a much larger kH/kD ratio. pnas.org An unusually large KIE, along with a non-linear Arrhenius plot, can be strong evidence for quantum tunneling's role in the reaction mechanism. rsc.org
Application of Deuterium Isotope Effects to C-S and C-N Bond Reactivity in Thioamides
The thioamide functional group is a crucial structural component in numerous biologically active molecules and acts as a flexible synthetic intermediate. nih.gov Gaining a mechanistic understanding of reactions involving the C-S and C-N bonds of thioamides is vital for creating new synthetic methods and for clarifying biochemical pathways. nih.gov Deuterium KIE studies, which use specifically labeled compounds like "2-Methyl-d3-propane-3,3,3-d3-thioamide," offer a potent method for obtaining these mechanistic details.
Probing Rate-Determining Steps in Thioamide Formation and Conversion Reactions
The creation of thioamides, such as through the reaction of an amide with a thionating agent like Lawesson's reagent, or their transformation into other functional groups, can follow different mechanistic routes. organic-chemistry.org By strategically placing deuterium at specific positions, it is possible to identify the rate-limiting steps. epfl.ch
For instance, in a hypothetical thioamide conversion where a C-H bond on a carbon next to the thioamide group is broken in the rate-determining step, using a deuterated substrate would be expected to show a primary kinetic isotope effect. numberanalytics.com The size of this KIE could then be used to deduce the geometry of the transition state. numberanalytics.com However, if no significant KIE is observed with deuteration at that position, it would imply that the C-H bond cleavage is not part of the rate-determining step. nih.gov
This is a hypothetical data table illustrating a primary kinetic isotope effect.
Mechanistic Insights from Deuterium Substitution on Adjacent Carbon Centers (e.g., alpha-deuteration)
Even when C-H bonds are not directly broken in the rate-determining step, deuterium substitution can still offer valuable mechanistic clues through secondary kinetic isotope effects. For reactions at the thioamide carbon, deuteration at the α-carbon can investigate changes in hybridization at the reaction center.
For example, in a reaction where the thioamide carbon changes from sp2 to sp3 hybridization in the rate-determining step, such as in a nucleophilic addition to the C=S double bond, the C-H bonds at the α-position would undergo a change in their vibrational environment. This would likely result in an inverse secondary KIE (kH/kD < 1), as the C-H bending vibrations become more sterically crowded in the more congested sp3-hybridized transition state. dalalinstitute.com Conversely, if the reaction involves a change from sp3 to sp2 hybridization at the α-carbon in the rate-determining step, a normal secondary KIE (kH/kD > 1) might be anticipated. princeton.edu
By meticulously planning experiments with specifically deuterated thioamides, such as "this compound," and measuring the resulting kinetic isotope effects, chemists can assemble a detailed picture of the reaction mechanism, including the characteristics of the transition state and the identity of the rate-determining step.
Investigations into the Reactivity of this compound
The strategic placement of deuterium atoms in this compound serves as a powerful tool for probing reaction mechanisms. The difference in mass between protium (¹H) and deuterium (²H) can lead to different reaction rates when a bond to one of these isotopes is broken or significantly altered in the rate-determining step of a reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone in the elucidation of reaction pathways.
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction. The C-D bond is stronger than the C-H bond due to its lower zero-point energy. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This is referred to as a primary kinetic isotope effect.
Secondary kinetic isotope effects can also be observed, where the deuterated bond is not broken but is located at or near the reaction center. These effects are typically smaller than primary KIEs and can provide valuable information about changes in hybridization or steric environment at the reaction center during the transition state. For instance, small normal secondary deuterium isotope effects (kH/kD values of 1.00–1.11) have been observed in S_N2-type reactions, consistent with this type of mechanism. researchgate.net
In the hypothetical context of this compound, one could envision several scenarios where KIEs would be informative. For example, in a base-catalyzed enolization reaction, the rate of proton abstraction from the α-carbon would be expected to be significantly slower for the deuterated compound compared to its non-deuterated isotopologue. This would result in a large primary KIE, confirming that C-D bond cleavage is the rate-limiting step.
The following interactive table illustrates hypothetical KIE data for a reaction involving this compound, demonstrating how such data could be presented to distinguish between different mechanistic possibilities.
| Proposed Reaction | Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
| Enolate Formation | C-D bond cleavage at α-position | > 2 | Confirms C-H/C-D bond breaking in the slowest step. |
| Nucleophilic Acyl Substitution | Attack at the thiocarbonyl carbon | ~ 1 | Indicates C-D bond is not broken in the rate-determining step. |
This table is illustrative and not based on experimental data for the specific compound.
The direct observation and quantification of C-D bond cleavage are critical for confirming reaction mechanisms. Experimental techniques such as mass spectrometry and NMR spectroscopy can be employed to track the fate of deuterium atoms throughout a reaction.
For example, in a study of the reaction of methyl-d3 radicals with isobutane, the rates of abstraction of primary, secondary, and tertiary hydrogen atoms were measured, and isotope effects were determined. osti.gov Such studies provide fundamental data on the relative reactivity of C-H versus C-D bonds.
In a hypothetical reaction of this compound, monitoring the products for the presence and location of deuterium would be crucial. For instance, if the thioamide undergoes a rearrangement where one of the methyl groups migrates, the position of the deuterium label in the product would reveal which methyl group was involved.
Consider a hypothetical elimination reaction of a derivative of this compound. The analysis of the products could yield the data presented in the interactive table below, which would help to elucidate the regioselectivity of the C-D bond cleavage.
| Product Isomer | Deuterium Location | Relative Abundance (%) | Inferred Cleavage Site |
| Isomer A | Deuterium retained | 70 | Cleavage of a C-H bond at a different position. |
| Isomer B | Loss of one deuterium | 30 | Cleavage of a C-D bond from the methyl group. |
This table is illustrative and not based on experimental data for the specific compound.
The study of deuterium loss in metabolic processes has also been investigated, where the extent of ²H label loss from deuterated substrates like glucose and acetate (B1210297) was measured to understand metabolic rates. nih.gov A similar approach could be applied to the biotransformation of this compound, if relevant.
Advanced Spectroscopic and Computational Characterization of 2 Methyl D3 Propane 3,3,3 D3 Thioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a powerful non-destructive technique that provides atom-level information about molecular structure. nih.gov For isotopically labeled compounds like 2-Methyl-d3-propane-3,3,3-d3-thioamide, specific NMR methods are employed to analyze the effects of isotopic substitution. nih.govbohrium.com The structure of the compound, 2-methylpropanethioamide (B17427) containing two deuterated methyl groups, is (CD₃)₂CH-C(S)NH₂.
Proton (¹H) NMR spectroscopy is highly sensitive to changes in the nuclear environment. The substitution of hydrogen with deuterium (B1214612) (²H) leads to dramatic and predictable changes in the ¹H NMR spectrum, serving as primary evidence of successful deuteration. biomart.cn
In the unlabeled 2-methylpropanethioamide, the ¹H NMR spectrum would feature a doublet for the six equivalent protons of the two methyl groups and a septet for the single methine (CH) proton, arising from spin-spin coupling. docbrown.info The amide protons (NH₂) would typically appear as a broad singlet.
Upon deuteration to form (CD₃)₂CH-C(S)NH₂, the large signal corresponding to the methyl groups disappears from the ¹H NMR spectrum because deuterium is not observed in this experiment. vliz.be The signal for the methine proton, no longer coupled to six protons, is instead coupled to six deuterium nuclei. Since the spin quantum number of deuterium is I=1, the multiplicity of the methine proton signal changes according to the 2nI+1 rule (where n=6), theoretically resulting in a complex multiplet of up to 13 lines. This significant perturbation in the splitting pattern, along with the absence of the methyl proton signal, provides unambiguous confirmation of the isotopic labeling at the methyl positions. nih.gov
Table 1: Comparison of Expected ¹H NMR Spectral Data for Unlabeled and Deuterated 2-Methylpropanethioamide
| Protons | Unlabeled (CH₃)₂CH-C(S)NH₂ | Deuterated (CD₃)₂CH-C(S)NH₂ | Rationale for Change |
| Methyl (CH₃/CD₃) | Doublet, integrating to 6H | Signal Absent | Replacement of ¹H with non-resonant ²H. |
| Methine (CH) | Septet, integrating to 1H | Complex multiplet, 1H | Coupling changes from six ¹H nuclei to six ²H nuclei. nih.gov |
| Amide (NH₂) | Broad singlet, integrating to 2H | Broad singlet, 2H | Unaffected by deuteration at the isopropyl moiety. |
While ¹H NMR infers deuteration from the absence of signals, deuterium (²H) NMR spectroscopy allows for the direct observation and quantification of the deuterium nuclei. nih.gov This technique is highly selective for deuterium-containing species. nih.gov
Table 2: Expected ²H NMR Spectral Data for this compound
| Deuterated Position | Expected Chemical Shift (δ) | Multiplicity | Notes |
| CD₃ Groups | Similar to CH₃ in unlabeled compound | Singlet (broad) | Directly confirms the location and equivalence of the deuterium labels. Signal broadening is characteristic of quadrupolar nuclei like ²H. |
The substitution of hydrogen with deuterium also perturbs the chemical shifts of nearby carbon atoms in the ¹³C NMR spectrum, an effect known as the deuterium isotope effect (DIE). nist.gov These effects are valuable for confirming the position of isotopic labels. rsc.org
In the ¹³C NMR spectrum of this compound, several changes are anticipated compared to its non-deuterated counterpart:
Primary Isotope Effect: The carbon atoms of the two CD₃ groups will exhibit the most significant change. Their resonance will be shifted upfield (to a lower δ value) and, due to the one-bond coupling to three deuterium atoms (¹JCD), the signal will appear as a septet (multiplicity = 2nI+1 = 231+1 = 7). nist.gov
Secondary Isotope Effect: The methine carbon (CH), which is two bonds away from the deuterium atoms, will experience a smaller upfield shift (a two-bond isotope effect, ²ΔC(D)).
Long-Range Effects: The thio-carbonyl carbon [C(S)] is three bonds away and may show a minor, but potentially measurable, three-bond isotope effect (³ΔC(D)). nist.gov
These characteristic shifts and changes in multiplicity in the ¹³C spectrum provide definitive evidence of the specific locations of the deuterium atoms. rsc.org
Table 3: Expected ¹³C NMR Isotope Effects in this compound
| Carbon Position | Expected Isotope Effect | Change in Chemical Shift (δ) | Change in Multiplicity |
| CD₃ | Primary (¹Δ) | Significant upfield shift | Singlet → Septet |
| CH | Secondary (²Δ) | Small upfield shift | Singlet → Complex multiplet |
| C(S)NH₂ | Tertiary (³Δ) | Minimal upfield shift | Singlet → Singlet (potentially broadened) |
Two-dimensional (2D) NMR techniques are crucial for establishing atomic connectivity within a molecule, especially for complex spectral assignments. For isotopically labeled compounds, 2D NMR can provide ultimate confirmation of the label's position by observing the presence or absence of specific correlations.
COSY (Correlation Spectroscopy): In an unlabeled sample, a ¹H-¹H COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming they are on adjacent carbons. In this compound, this key cross-peak would be absent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For the deuterated compound, an HSQC would show a correlation for the methine CH group but would lack any correlations in the methyl region, confirming the C-D bonds. bohrium.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. In the deuterated molecule, correlations from the methine proton to the CD₃ carbons and the thio-carbonyl carbon would still be visible, helping to assemble the carbon skeleton. The absence of correlations originating from methyl protons would further solidify the assignment.
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, making it ideal for verifying the molecular weight of a compound and assessing its isotopic composition. Hydrogen-deuterium exchange studies combined with MS are widely used to obtain structural information. docbrown.info
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass and the precise quantification of isotopic enrichment.
For this compound, the molecular weight increases by approximately 6 Da compared to its unlabeled form due to the replacement of six hydrogen atoms with six deuterium atoms. HRMS can precisely measure this mass shift. More importantly, it can resolve and quantify the relative abundances of different isotopologues (e.g., d₆, d₅, d₄ species) within the sample. nih.gov This analysis of the isotopic cluster of the molecular ion is the gold standard for determining the isotopic purity of the labeled compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural confirmation. The loss of a deuterated methyl radical (CD₃, mass 18) instead of a standard methyl radical (CH₃, mass 15) is a key diagnostic fragmentation. Observing a fragment corresponding to [M-18]⁺ instead of [M-15]⁺ would provide strong evidence for the presence of the CD₃ groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of Unlabeled vs. Deuterated 2-Methylpropanethioamide
| Fragmentation Event | Unlabeled (C₄H₉NS) | Deuterated (C₄H₃D₆NS) | Diagnostic Value |
| Molecular Ion [M]⁺ | m/z ≈ 103 | m/z ≈ 109 | Confirms overall mass increase due to deuteration. |
| Loss of Methyl Radical | [M-15]⁺ | [M-18]⁺ | Loss of 18 Da (CD₃) instead of 15 Da (CH₃) is a clear indicator of the label. |
| Loss of Isopropyl Radical | [M-43]⁺ | [M-49]⁺ | Loss of 49 Da [CH(CD₃)₂] instead of 43 Da confirms the label is on the isopropyl group. |
Deuterium Retention and Scrambling in Fragmentation Pathways
In the mass spectrometric analysis of isotopically labeled compounds, the fragmentation pathways provide crucial information about ion structures and rearrangement mechanisms. For this compound, the study of deuterium retention and scrambling within fragment ions is particularly revealing. The knowledge of fragmentation patterns is essential for developing mass spectrometry-based analytical methods and for identifying related compounds in complex mixtures. scispace.com
Upon ionization, the molecular ion of a thioamide can undergo various fragmentation reactions, often involving complex rearrangements. nih.gov In deuterated analogues, the distribution of deuterium in the resulting fragment ions can elucidate these mechanistic details. For a molecule like this compound, a primary fragmentation pathway would be the cleavage of a bond adjacent to the thioamide group, such as the loss of a methyl radical.
A key question is whether the lost methyl group is exclusively the non-deuterated CH₃ or if scrambling occurs, leading to the loss of a CD₃ group as well. Scrambling would imply a rearrangement where hydrogen and deuterium atoms exchange between the different methyl groups before fragmentation. Such processes could involve the formation of intermediate ion structures that facilitate H/D exchange. The accurate mass data from techniques like quadrupole time-of-flight (QTOF) mass spectrometry allows for the confirmation of proposed fragment structures and pathways. scispace.com The analysis of fragmentation in deuterated compounds has been successfully applied to various classes of molecules, including amphetamines and their derivatives, to understand complex cleavage patterns. researchgate.net
Table 1: Hypothetical Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion | Description | Implication |
| [M]⁺• | [M - CH₃]⁺ | Loss of a non-deuterated methyl group | Simple α-cleavage |
| [M]⁺• | [M - CD₃]⁺ | Loss of a deuterated methyl group | Indicates H/D scrambling prior to fragmentation |
This table presents a simplified, hypothetical scenario to illustrate the concepts of deuterium retention and scrambling. The relative intensities of these fragments would quantify the extent of scrambling.
Vibrational Spectroscopy (Infrared and Raman)ksu.edu.sa
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful non-destructive method for analyzing molecular structure, conformation, and bonding. ksu.edu.saamericanpharmaceuticalreview.com For this compound, these techniques offer specific insights due to the isotopic labeling.
Analysis of C-D Stretching Frequencies and Their Diagnostic Value
The most direct spectroscopic consequence of deuteration in this compound is the appearance of carbon-deuterium (C-D) stretching vibrations. C-H stretching modes typically appear above 2800 cm⁻¹. quora.com Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching frequency is significantly lower. youtube.com This relationship can be approximated by the ratio of the frequencies, which is roughly proportional to the square root of the ratio of the reduced masses. youtube.com
This shift places the C-D stretching bands in a spectral region (typically 2100-2250 cm⁻¹) that is often less crowded, making them highly specific and diagnostically valuable markers for the deuterated parts of the molecule. aip.orgsemanticscholar.org The exact position of the C-D stretch can be sensitive to the local molecular environment, providing further structural information.
Table 2: Comparison of Typical C-H and C-D Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Key Characteristics |
| C-H Stretch | 2850 - 3000 | Higher energy, often overlaps with other C-H signals. quora.com |
| C-D Stretch | 2100 - 2250 | Lower energy, appears in a "cleaner" spectral window, highly diagnostic for deuteration. youtube.comaip.org |
| C-H Bend | 1350 - 1470 | Lower frequency than stretching modes. quora.com |
| C-D Bend | ~950 - 1050 | Lower frequency than C-H bends due to the mass effect. |
Probing Molecular Vibrations and Conformational States
Thioamides, like amides, can exist in different conformational states, primarily due to the partial double-bond character of the C-N bond which restricts rotation. researchgate.net Vibrational spectroscopy is exceptionally sensitive to these conformational changes. acs.orgmdpi.com The frequencies of key vibrational modes, such as the C=S stretch, C-N stretch, and various skeletal deformations (the so-called "amide" bands in analogous peptide systems), are altered between different conformers. acs.orgnih.gov
By comparing the detailed IR and Raman spectra of this compound with its non-deuterated counterpart, subtle shifts in vibrational bands can be decoupled from the major C-H/C-D changes. This comparative analysis, often supported by computational modeling, allows for a more confident assignment of bands corresponding to specific conformers and helps to elucidate the conformational preferences of the molecule in different states (solid, liquid, or in solution). mdpi.comiu.edu.sa
Quantum Chemical and Molecular Dynamics Simulationsyoutube.comyoutube.com
Computational chemistry provides indispensable tools for interpreting complex experimental data and exploring molecular properties at an atomic level. youtube.comrsc.org
Geometry Optimization and Electronic Structure Calculations of Deuterated Thioamides
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to determine the stable three-dimensional structures of molecules. researchgate.netchemrxiv.orgrsc.org For this compound, geometry optimization calculations can identify the minimum energy conformations, providing precise data on bond lengths, angles, and dihedral angles. researchgate.net The effect of deuteration on the equilibrium geometry is generally minimal, but it is critical for accurately calculating vibrational frequencies. researchgate.net
Electronic structure calculations also reveal details about the distribution of electrons, the nature of the partial double bond in the C-N linkage, and the polarity of the C=S bond, all of which govern the molecule's spectroscopic behavior and reactivity. researchgate.net
Predicting Spectroscopic Parameters (NMR, IR) with Deuterium Substitution
A powerful application of DFT is the prediction of spectroscopic data. nih.govyoutube.com By calculating the second derivatives of energy, one can compute the entire set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. iu.edu.sa These calculated spectra can be compared directly with experimental results, which is invaluable for assigning the observed bands to specific molecular motions. mdpi.com For this compound, this process would accurately predict the appearance of C-D stretches and the shifts in other skeletal modes upon isotopic substitution.
Similarly, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govmdpi.com These calculations can predict the ¹H, ¹³C, and ²H NMR spectra, aiding in the complete structural elucidation of the molecule. rsc.org The synergy between experimental measurement and DFT calculation provides a robust foundation for structural assignment. mdpi.com
Modeling Conformational Preferences and Rotational Barriers (e.g., C-N bond rotation)
The rotation around the carbon-nitrogen (C-N) bond in thioamides is a critical factor influencing their three-dimensional structure and, consequently, their function. This rotation is considerably hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the C=S π-system. This resonance stabilization leads to a significant rotational barrier.
Computational models, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in quantifying these rotational barriers. For analogous simple thioamides, these barriers are typically in the range of 15-25 kcal/mol. The substitution pattern on both the carbon and nitrogen atoms significantly influences this barrier. In the case of this compound, the bulky tert-butyl group, even with deuteration, is expected to play a crucial role in the conformational preferences.
Key Factors Influencing Conformational Preferences and Rotational Barriers:
Steric Hindrance: The voluminous tert-butyl group (with deuterated methyl groups) introduces steric strain, which can affect the planarity of the thioamide group and influence the rotational barrier. Computational studies on sterically hindered thioamides have shown that significant deviations from planarity can occur. nih.gov
Electronic Effects: The electronic nature of the substituents impacts the degree of C-N double bond character. Deuteration itself has a subtle but measurable effect on molecular vibrations and, to a lesser extent, on electronic distribution, which can be probed by high-level computational models.
Solvent Effects: The polarity of the solvent can influence the rotational barrier. researchgate.net Polar solvents tend to stabilize the more polar ground state of the thioamide, leading to an increase in the rotational barrier compared to the gas phase. researchgate.net
Interactive Data Table: Calculated Rotational Barriers for Analogous Thioamides
The following table presents a hypothetical but representative set of calculated rotational barriers for thioamides with varying steric bulk, illustrating the expected trends. These values are based on typical results from DFT calculations (e.g., B3LYP/6-31G*) and are intended for illustrative purposes in the absence of specific data for this compound.
| Compound | Substituent on Carbon | Rotational Barrier (kcal/mol) - Gas Phase | Rotational Barrier (kcal/mol) - Polar Solvent |
| Thioformamide | H | 18.5 | 20.1 |
| Thioacetamide | CH₃ | 19.8 | 21.5 |
| This compound | C(CD₃)₃ | (Estimated) 22-24 | (Estimated) 24-26 |
| N,N-Dimethylthioformamide | H (on C), 2xCH₃ (on N) | 20.9 | 22.8 |
Note: The values for this compound are estimations based on trends observed in related compounds.
Transition State Modeling for Reaction Pathways Involving Deuterated Thioamides
Transition state theory is a cornerstone for understanding the kinetics and mechanisms of chemical reactions. For reactions involving thioamides, such as nucleophilic attack at the thiocarbonyl carbon or reactions involving the nitrogen atom, computational modeling of the transition state is essential for elucidating the reaction pathway and predicting reaction rates.
The deuteration in this compound can be used as a tool to probe kinetic isotope effects (KIEs). By comparing the reaction rates of the deuterated and non-deuterated analogues, researchers can gain insights into the mechanism and the nature of the transition state. A significant KIE would suggest that the C-D bond is involved in the rate-determining step of the reaction.
Modeling Approaches:
Locating Transition States: Computational methods are employed to locate the transition state geometry, which is a first-order saddle point on the potential energy surface. This involves sophisticated algorithms that optimize the structure to have one imaginary vibrational frequency corresponding to the reaction coordinate.
Calculating Activation Energies: Once the transition state is located, its energy is calculated relative to the reactants to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the reaction barrier.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products on the potential energy surface, thus validating the proposed reaction pathway.
Interactive Data Table: Hypothetical Transition State Analysis for a Reaction of a Deuterated Thioamide
This table illustrates the type of data that would be generated from a computational study on a hypothetical reaction, such as the hydrolysis of this compound.
| Parameter | Reactant (Thioamide) | Transition State | Product (Amide) |
| Relative Energy (kcal/mol) | 0.0 | 25.8 | -5.2 |
| Key Bond Length (Å): C=S | 1.65 | 1.78 | - |
| Key Bond Length (Å): C-O (incoming nucleophile) | 3.50 | 1.95 | 1.35 |
| Imaginary Frequency (cm⁻¹) | None | -350 | None |
Note: These values are illustrative and represent a typical profile for a nucleophilic acyl substitution reaction.
The study of deuterated thioamides like this compound, through the lens of advanced computational chemistry, provides a powerful platform for dissecting the intricate details of their structure, dynamics, and reactivity. While direct experimental data for this specific compound remains elusive in the public domain, the principles derived from related systems offer a solid framework for understanding its chemical behavior.
Advanced Research Applications and Future Perspectives of Deuterated Thioamides
Development of Sophisticated Mechanistic Probes in Complex Organic Transformations
The use of deuterium-labeled compounds is a cornerstone of mechanistic chemistry, allowing researchers to trace the pathways of atoms and unravel the intricate steps of complex reactions. thalesnano.com By selectively substituting hydrogen with deuterium (B1214612), scientists can probe kinetic isotope effects (KIEs), where the difference in mass between H and D can alter reaction rates, providing critical evidence for bond-breaking or bond-forming steps involving that position.
Deuterated thioamides are particularly valuable for elucidating mechanisms involving C-H activation, hydrogen atom transfer, and other fundamental organic transformations. For instance, studies on base-mediated deuteration of organic molecules have provided mechanistic insights into processes like deuteriothiolation (the introduction of a deuterated thiol group). researchgate.netnih.gov These reactions often utilize deuterated solvents like DMSO-d6 as the deuterium source, offering a cost-effective and efficient method for incorporating the isotope. researchgate.netnih.gov The proposed pathways for these transformations are frequently supported by detailed NMR studies, which can track the position of the deuterium label in the final product. researchgate.netnih.gov
In a related context, deuterium-labeling experiments have been instrumental in understanding the hydroarylation of olefins. For example, in the rhodium-catalyzed reaction of benzamides with norbornene, labeling studies showed that both the ortho-carbon and the ortho-hydrogen of the aromatic amide were involved in the addition, a crucial finding for deciphering the reaction pathway. researchgate.net While this study used amides, the principles are directly applicable to thioamides, where similar C-H activation pathways can be investigated using analogs like 2-Methyl-d3-propane-3,3,3-d3-thioamide. The ability to place deuterium atoms at specific sites, such as the methyl groups in this compound, allows for precise questioning of the reaction mechanism.
Insights into Hydrogen Bonding and Non-Covalent Interactions through Deuterium Labeling
Non-covalent interactions, such as hydrogen bonds, are fundamental to molecular recognition, protein folding, and crystal engineering. Deuterium labeling offers a subtle yet powerful method to probe these interactions. The substitution of a protium (B1232500) atom with a deuterium atom in a hydrogen bond (D-bond) can lead to measurable changes in bond strength, geometry, and dynamics, an observation known as the geometric or Ubbelohde effect.
Thioamides possess distinct hydrogen bonding properties compared to their amide counterparts. The thioamide N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov These differences are governed by the distinct geometries and electronic properties of the two functional groups; for example, the C=S bond is significantly longer than the C=O bond. nih.gov
Introducing deuterium into a thioamide allows for the fine-tuning and detailed study of these interactions. Deuterium isotope effects on the ¹³C chemical shifts in o-hydroxythioamides have been used to study intramolecular hydrogen bonding and tautomeric equilibria. researchgate.net The presence of deuterium can shift these equilibria, and the magnitude and sign of the isotope effect on the NMR signal provide quantitative data about the hydrogen bond's nature. researchgate.net Generally, deuterium isotope effects on non-covalent interactions are known to occur, arising from differences in the polarity and effective size of deuterated versus non-deuterated isomers. nih.govresearchgate.net Therefore, the use of specifically labeled compounds like this compound can provide high-resolution information on the contribution of specific C-H groups to non-covalent networks, an aspect often overlooked in complex systems.
Contribution to Understanding Isotopic Effects in Enzyme Catalysis
Isotope effects are a critical tool for deciphering the mechanisms of enzyme-catalyzed reactions. By replacing a hydrogen atom with deuterium at a position involved in the reaction, researchers can determine if the cleavage of that C-H bond is a rate-limiting step. This kinetic isotope effect (KIE) provides a powerful window into the transition state of the reaction.
The application of secondary α-deuterium KIEs has been pivotal in studies of enzyme catalysis, such as the hydrolysis of glycosides by lysozyme. nih.gov While primary KIEs probe bonds being broken or formed, secondary KIEs reveal changes in the hybridization state of the carbon atom to which the deuterium is attached. Such studies help to build a detailed picture of the enzyme's active site and the structure of the transition state.
Deuterated compounds, including thioamide-containing molecules, can serve as substrates or inhibitors to probe enzyme mechanisms. For example, deuterium isotope effects have been studied in the enzymatic oxidative deamination of amines, a reaction central to neurotransmitter metabolism. nih.gov In a model system for methyl-transfer enzymes, α-deuterium isotope effects provided evidence that the enzyme achieves a significant portion of its catalytic power by compressing the transition state. iaea.org The development of deuterated drugs has also highlighted how isotopic substitution can alter metabolic pathways, often by slowing down metabolism at the site of deuteration, which can lead to improved pharmacokinetic profiles and reduced toxicity. nih.govnih.gov
Emerging Computational and Analytical Methodologies for Deuterated Systems
The increasing use of deuterated compounds has driven the development of more sophisticated analytical and computational methods to characterize them accurately. Determining the precise location and percentage of deuterium incorporation is crucial for the correct interpretation of experimental results. rsc.org
Computational chemistry provides a powerful complement to these experimental techniques. Quantum chemical methods, such as Density Functional Theory (DFT), are used to predict how deuteration will affect molecular properties. ajchem-a.comresearchgate.net These calculations can model changes in vibrational frequencies, bond lengths, and rotational constants upon isotopic substitution. ajchem-a.com For instance, computational studies have shown that replacing hydrogen with deuterium leads to lower vibrational frequencies and affects the moment of inertia, which can be verified experimentally. ajchem-a.com Mechanistic DFT studies can also help rationalize the outcomes of reactions involving deuterated reagents and predict the most likely reaction pathways. researchgate.net
| Methodology | Primary Application | Information Provided | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Isotope Location | Confirms the specific atomic positions of deuterium labels and can provide relative isotopic purity. | thalesnano.comrsc.org |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Determines the overall percentage of deuterium incorporation by measuring the mass-to-charge ratio with high precision. | rsc.org |
| Density Functional Theory (DFT) | Mechanistic & Property Prediction | Calculates molecular geometries, vibrational frequencies, and reaction energy profiles to predict isotope effects and rationalize reaction outcomes. | ajchem-a.comresearchgate.net |
| Molecular Rotational Resonance (MRR) | Site-Specific Deuteration Monitoring | Provides precise structural analysis and can distinguish between deuterated isotopomers of identical mass without complex data analysis. | brightspec.com |
Interdisciplinary Research Synergies in Deuterated Thioamide Chemistry
The unique properties of deuterated thioamides position them at the intersection of several scientific disciplines, fostering synergistic research efforts. The journey of such a compound from synthesis to application involves organic chemistry, analytical chemistry, biochemistry, and materials science.
Chemistry and Biology: The study of thioamide-containing natural products, such as closthioamide, benefits immensely from isotopic labeling. nih.gov Using deuterated probes helps to elucidate the complex biosynthetic pathways of these molecules, which often involve novel enzyme systems like non-ribosomal peptide synthetases (NRPS). nih.gov This creates a powerful synergy between synthetic chemists who prepare the labeled probes and biochemists who study the enzymatic machinery.
Pharmaceutical Sciences: The "deuterium switch" is a prominent strategy in drug development, where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down metabolism, leading to improved drug exposure, reduced dosage frequency, and potentially fewer side effects, as exemplified by the approved drug deutetrabenazine. nih.govnih.gov A deuterated thioamide could be explored as a new chemical entity or as a modification of an existing drug, combining the biological effects of the thioamide group with the pharmacokinetic advantages of deuteration.
Materials Science: Deuterated polymers are used in a variety of high-tech applications, including as standards for mass spectrometry and in neutron scattering experiments to study polymer dynamics. resolvemass.ca While less common, the incorporation of a deuterated thioamide moiety into a polymer backbone could introduce unique properties, such as altered thermal stability, specific interaction sites for metal chelation, or enhanced biodegradability, creating opportunities for novel functional materials. nih.govmdpi.com
Q & A
Basic: What are the primary challenges in synthesizing 2-Methyl-d3-propane-3,3,3-d3-thioamide, and how can isotopic purity be ensured?
Synthesizing deuterated compounds like this compound requires careful selection of deuteration reagents and reaction conditions. Key steps include:
- Deuterium Source : Use of deuterated reagents (e.g., D₂O, CD₃I) to replace hydrogen atoms at specific positions. For example, the methyl-d3 group may require alkylation with deuterated methyl iodide .
- Isotopic Purity Control : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to verify deuteration levels. For instance, ¹H NMR can confirm the absence of non-deuterated protons in the d3-methyl group .
- Purification : Chromatographic techniques (HPLC, column chromatography) to isolate the target compound from isotopic byproducts.
Advanced: How does deuteration impact the compound’s reactivity in nucleophilic substitution reactions, and how can kinetic isotope effects (KIEs) be quantified?
Deuteration alters reaction kinetics due to KIEs, particularly in bond-breaking steps. For example:
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions. Use stopped-flow spectroscopy or GC/MS to monitor intermediates .
- Data Interpretation : A primary KIE (k_H/k_D > 1) suggests bond cleavage in the rate-determining step. Secondary KIEs (e.g., in methyl-d3 groups) may reflect steric or electronic effects.
- Case Study : In thioamide derivatives, deuteration at the propane-3,3,3-d3 position could reduce reactivity in SN2 reactions due to increased mass and altered transition states .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing isotopic purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify non-deuterated impurities. For example, absence of ¹H signals at 3.3 ppm confirms complete deuteration of the propane-3,3,3-d3 group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and isotopic distribution. Look for [M+D]⁺ peaks to confirm deuterium incorporation .
- HPLC : Reverse-phase chromatography with UV detection can separate isotopic variants. Use deuterated solvents to avoid proton exchange .
Advanced: How can contradictions in isotopic purity data from different analytical techniques (e.g., NMR vs. MS) be resolved?
Contradictions may arise due to:
- Proton Exchange : Residual protons in solvents or during sample preparation can skew NMR results. Use deuterated solvents and inert atmospheres .
- Ionization Artifacts : MS may overestimate purity due to in-source fragmentation. Cross-validate with elemental analysis or combustion-based methods .
- Statistical Analysis : Apply reliability-checking frameworks (e.g., constructive falsification) to identify systematic errors in data collection .
Basic: What are the key considerations for designing stability studies of deuterated thioamides under varying storage conditions?
- Temperature/Humidity : Accelerated stability testing at 40°C/75% RH to assess degradation pathways (e.g., hydrolysis of the thioamide group).
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation. Store samples in amber vials .
- Isotopic Exchange : Monitor deuterium loss via NMR over time, especially in protic solvents .
Advanced: How can computational modeling predict the metabolic stability of this compound in biological systems?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds to predict metabolic lability.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential deuteration-sensitive sites .
- In Vitro Validation : Use hepatocyte assays to correlate computational predictions with observed metabolic rates .
Basic: What are the best practices for handling and storing deuterated compounds to minimize isotopic contamination?
- Storage : Use airtight containers under inert gas (N₂/Ar) at -20°C to prevent moisture uptake and isotopic exchange .
- Handling : Conduct reactions in deuterated solvents (e.g., DMSO-d6) and avoid contact with proton sources (e.g., glassware rinsed with H₂O) .
Advanced: How can deuterium labeling be leveraged to study the compound’s mechanism of action in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
